molecular formula C18H18ClN3O3 B5105905 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine

1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine

Cat. No. B5105905
M. Wt: 359.8 g/mol
InChI Key: VXQCLQGBJAQKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine, also known as CNPP, is a chemical compound that has gained attention in the field of scientific research due to its potential use as a pharmacological tool. CNPP belongs to the class of piperazine derivatives and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine involves the activation of the 5-HT1A receptor subtype. Activation of this receptor has been shown to modulate neurotransmitter release, including serotonin, dopamine, and norepinephrine. This modulation can lead to changes in behavior, mood, and cognition.
Biochemical and Physiological Effects:
1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to decrease anxiety-like behavior in animal models and has been suggested as a potential treatment for anxiety disorders. 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine has also been shown to have antidepressant-like effects in animal models. Additionally, 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine has been shown to modulate pain perception and may have potential as a treatment for chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine in lab experiments is its selectivity for the 5-HT1A receptor subtype. This selectivity allows for more specific investigations into the role of this receptor in various physiological and behavioral processes. However, one limitation of using 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine is its potential toxicity. Careful consideration should be taken when using 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine in lab experiments to ensure the safety of researchers and animals.

Future Directions

There are many potential future directions for the use of 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine in scientific research. One direction is the investigation of the role of the 5-HT1A receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine may have potential as a treatment for substance use disorders, such as opioid addiction. Further studies are needed to fully understand the potential of 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine in these areas of research.
In conclusion, 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine is a chemical compound that has gained attention in the field of scientific research due to its potential use as a pharmacological tool. Its selectivity for the 5-HT1A receptor subtype allows for more specific investigations into the role of this receptor in various physiological and behavioral processes. While there are limitations to using 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine in lab experiments, careful consideration can ensure the safety of researchers and animals. The potential future directions for the use of 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine in scientific research are vast and exciting, and further studies are needed to fully understand its potential in these areas.

Synthesis Methods

1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine can be synthesized through various methods, including the reaction of 2-chloro-4-nitrophenylhydrazine with phenylacetyl chloride in the presence of triethylamine. Another method involves the reaction of 2-chloro-4-nitroaniline with phenylacetyl chloride and triethylamine. The yield of 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine can be increased by optimizing the reaction conditions, such as temperature, reaction time, and solvent.

Scientific Research Applications

1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine has been used as a pharmacological tool in various scientific research studies. It has been shown to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine has also been used as a ligand to study the structure and function of the 5-HT1A receptor. Additionally, 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine has been used in studies investigating the role of the 5-HT1A receptor in anxiety, depression, and other psychiatric disorders.

properties

IUPAC Name

1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c19-16-13-15(22(24)25)6-7-17(16)20-8-10-21(11-9-20)18(23)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQCLQGBJAQKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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